molecular formula C7H16ClNO2 B12429140 2-Methylpropyl 2-aminopropanoate hydrochloride

2-Methylpropyl 2-aminopropanoate hydrochloride

Cat. No.: B12429140
M. Wt: 181.66 g/mol
InChI Key: JQXKMZBUNUSFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpropyl 2-aminopropanoate hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Methylpropyl 2-aminopropanoate hydrochloride involves the esterification of L-alanine with isobutanol in the presence of thionyl chloride. The reaction is carried out at temperatures between -10°C to 5°C to ensure the amino group of L-alanine is hydrochlorinated . The reaction mixture is then heated to 75-85°C in the presence of molecular sieves to remove water and drive the esterification reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biochemical pathways and cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

2-methylpropyl 2-aminopropanoate;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)4-10-7(9)6(3)8;/h5-6H,4,8H2,1-3H3;1H

InChI Key

JQXKMZBUNUSFPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(C)N.Cl

Origin of Product

United States

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